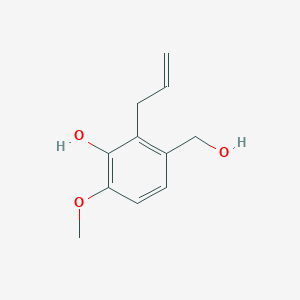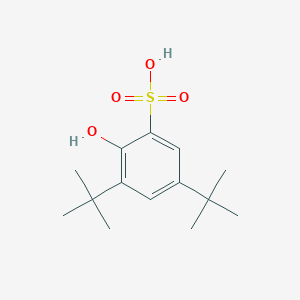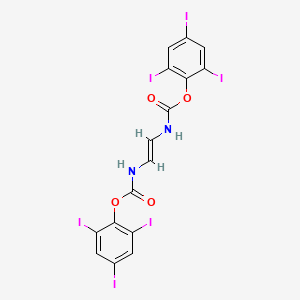![molecular formula C6H9N3O4 B14457154 2-[(2-Amino-2-oxoethoxy)imino]-3-oxobutanamide CAS No. 70792-56-2](/img/structure/B14457154.png)
2-[(2-Amino-2-oxoethoxy)imino]-3-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Amino-2-oxoethoxy)imino]-3-oxobutanamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes both amino and oxo groups, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Amino-2-oxoethoxy)imino]-3-oxobutanamide typically involves the reaction of specific precursors under controlled conditionsThe reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the continuous monitoring of reaction parameters such as temperature, pressure, and pH to optimize the yield. The final product is then purified using techniques like crystallization or chromatography to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Amino-2-oxoethoxy)imino]-3-oxobutanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amino derivatives .
Applications De Recherche Scientifique
2-[(2-Amino-2-oxoethoxy)imino]-3-oxobutanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme functions.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 2-[(2-Amino-2-oxoethoxy)imino]-3-oxobutanamide involves its interaction with specific molecular targets. The compound can form imine derivatives, which are known to interact with enzymes and other proteins, potentially inhibiting their activity. This interaction is often mediated through the formation of covalent bonds with active site residues, leading to the modulation of biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-[(2-amino-2-oxoethyl)imino]diacetic acid: A tricarboxylic acid amide with similar functional groups but different structural arrangement.
2-Aminooxazole: A heterocyclic compound with a five-membered ring structure containing oxygen and nitrogen atoms.
Uniqueness
2-[(2-Amino-2-oxoethoxy)imino]-3-oxobutanamide is unique due to its specific combination of amino and oxo groups, which confer distinct reactivity and interaction profiles. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
70792-56-2 |
|---|---|
Formule moléculaire |
C6H9N3O4 |
Poids moléculaire |
187.15 g/mol |
Nom IUPAC |
2-(2-amino-2-oxoethoxy)imino-3-oxobutanamide |
InChI |
InChI=1S/C6H9N3O4/c1-3(10)5(6(8)12)9-13-2-4(7)11/h2H2,1H3,(H2,7,11)(H2,8,12) |
Clé InChI |
WPNAFLVAOCTDFX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(=NOCC(=O)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



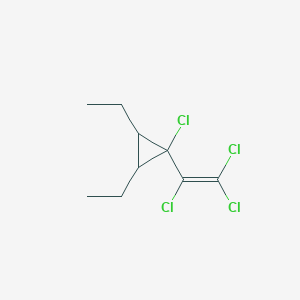

![1,1',2,2'-Tetrahydro-3,3'-spirobi[naphtho[2,1-B]pyran]](/img/structure/B14457095.png)

![Cyano[3-(2-hydroxyphenoxy)phenyl]methyl 2-(4-chlorophenyl)-3-methylbutanoate](/img/structure/B14457113.png)
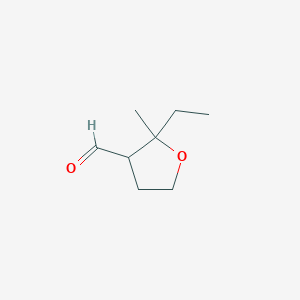


![3,9-dicyclohexyl-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine](/img/structure/B14457139.png)

